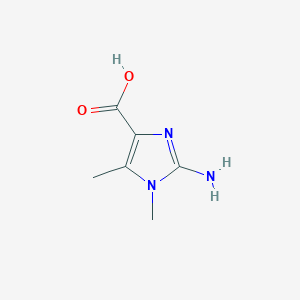
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halides and amines.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halides or amines under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the imidazole ring.
Applications De Recherche Scientifique
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including the inhibition of metabolic pathways or the activation of signaling cascades .
Comparaison Avec Des Composés Similaires
- 2-Amino-1H-imidazole-4-carboxylic acid
- 1,2,4-Trisubstituted imidazoles
- Imidazole-2-carboxylic acid
Comparison: Compared to other similar compounds, 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of two methyl groups at positions 1 and 5 enhances its stability and reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-amino-1,5-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(5(10)11)8-6(7)9(3)2/h1-2H3,(H2,7,8)(H,10,11) |
Clé InChI |
DQOQXGFOTAFCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1C)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine](/img/structure/B13240540.png)
![tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13240548.png)

![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13240577.png)

![Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate](/img/structure/B13240591.png)


![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)




![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)
